3-((3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)methyl)-5-iodopyridine is a chemical compound with significant potential in medicinal chemistry and organic synthesis. It is classified as a pyridine derivative, characterized by the presence of an iodine atom and a tert-butyldimethylsilyloxy group, which enhances its stability and solubility. The compound's molecular formula is with a molecular weight of 432.4 g/mol, making it suitable for various research applications, particularly in drug discovery and development.
The synthesis of 3-((3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)methyl)-5-iodopyridine can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
Technical details regarding yields and reaction conditions (temperature, solvents) vary based on specific methodologies employed in the literature .
The molecular structure of 3-((3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)methyl)-5-iodopyridine features:
The InChI representation is InChI=1S/C17H29IN2OSi/c1-17(2,3)22(4,5)21-13-14-6-7-20(11-14)12-15-8-16(18)10-19-9-15/h8-10,14H,6-7,11-13H2,1-5H3
and the InChI Key is CNCDNBJLDOIUGT-UHFFFAOYSA-N
, facilitating its identification in chemical databases.
The compound can undergo various chemical reactions typical for organic molecules with functional groups such as:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for compounds like 3-((3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)methyl)-5-iodopyridine typically involves:
Data supporting its mechanism would typically involve pharmacological studies assessing binding affinity and biological activity against target proteins .
The physical properties of 3-((3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)methyl)-5-iodopyridine include:
Chemical properties include:
Relevant data such as melting point, boiling point, and specific reactivity profiles would be determined experimentally during characterization .
This compound has several scientific uses, including:
The synthesis typically employs convergent strategies coupling functionalized pyrrolidine and pyridine precursors. A common route involves:
Table 1: Representative Multi-Step Synthesis Protocol
Step | Starting Material | Reaction Conditions | Product | Yield |
---|---|---|---|---|
1 | (R)-3-Hydroxypyrrolidine | TBDMS-Cl, imidazole, DMF, 24h, RT | (3R)-3-((TBDMSO)methyl)pyrrolidine | 92% |
2 | 3-Chloromethylpyridine | I₂, n-BuLi, THF, -78°C, 1h | 3-(Chloromethyl)-5-iodopyridine | 87% |
3 | Products of Steps 1 & 2 | Et₃N, CH₂Cl₂, 12h, RT | Target Compound | 78% |
Stereocontrol at the pyrrolidine C3 position critically influences the compound’s biological interactions. Key approaches include:
Table 2: Pyrrolidine Functionalization Techniques
Strategy | Reagent/Conditions | Key Outcome | Limitation |
---|---|---|---|
Asymmetric Reduction | Ru-(S)-BINAP, H₂ (50 psi), EtOH | (3R,5S)-isomer, 98% ee | High catalyst loading |
N-Alkylation | Proazaphosphatrane, CH₃CN, 40°C | 95% yield, retained stereochemistry | Limited to primary alkyl halides |
Oxidation | Dess-Martin periodinane, CH₂Cl₂ | Aldehyde intermediate for C-C coupling | Overoxidation risks |
The TBDMS group (MW 132.27 g/mol) balances steric bulk and hydrolytic stability:
Iodine placement at C5 of the pyridine ring is achieved via:
Table 3: Halogenation Methods for Pyridine Intermediates
Method | Conditions | Regioselectivity (C5:I) | Yield | Compatibility |
---|---|---|---|---|
Directed Metalation | n-BuLi, TMEDA, THF, -78°C; I₂ quench | >20:1 | 85% | Compatible with -CH₃, -F, -Cl |
Electrophilic Aromatic Substitution | NIS, BF₃·Et₂O, CHCl₃, RT | 8:1 | 62% | Limited for electron-poor rings |
Halogen Exchange | CuI, DMF, 180°C | Not applicable | 45% | Requires pre-existing halogen |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8